2-(2,4,5-Trichlorophenyl)pyrimidine-5-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4,5-Trichlorophenyl)pyrimidine-5-acetic acid is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 2,4,5-trichlorophenyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trichlorophenyl)pyrimidine-5-acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as substituted benzamidines and 2-benzylidenemalononitriles under specific reaction conditions.
Introduction of the 2,4,5-Trichlorophenyl Group: The 2,4,5-trichlorophenyl group can be introduced through a substitution reaction involving 2,4,5-trichlorophenol and suitable reagents.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached through a reaction involving chloroacetic acid and the intermediate compound formed in the previous steps.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5-Trichlorophenyl)pyrimidine-5-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the positions of the trichlorophenyl group, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,4,5-Trichlorophenyl)pyrimidine-5-acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4,5-Trichlorophenyl)pyrimidine-5-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A related compound with similar structural features but different functional groups.
Pyrazolo[3,4-d]pyrimidine: A compound with a similar pyrimidine core but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a fused triazole ring.
Uniqueness
2-(2,4,5-Trichlorophenyl)pyrimidine-5-acetic acid is unique due to its specific combination of a pyrimidine ring, a 2,4,5-trichlorophenyl group, and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H7Cl3N2O2 |
---|---|
Molecular Weight |
317.6 g/mol |
IUPAC Name |
2-[2-(2,4,5-trichlorophenyl)pyrimidin-5-yl]acetic acid |
InChI |
InChI=1S/C12H7Cl3N2O2/c13-8-3-10(15)9(14)2-7(8)12-16-4-6(5-17-12)1-11(18)19/h2-5H,1H2,(H,18,19) |
InChI Key |
LKTWNEGPIVKSKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C2=NC=C(C=N2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.